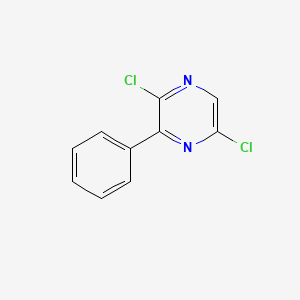

2,5-Dichloro-3-phenylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-3-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFTHLANSFULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496734 | |

| Record name | 2,5-Dichloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64163-09-3 | |

| Record name | 2,5-Dichloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2,5-Dichloro-3-phenylpyrazine

The following is an in-depth technical guide on 2,5-Dichloro-3-phenylpyrazine , structured for researchers and drug development professionals.

CAS Number: 64163-09-3 Chemical Formula: C₁₀H₆Cl₂N₂ Molecular Weight: 225.07 g/mol [1]

Executive Summary

This compound is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] Distinguished by its asymmetrical halogenation pattern, it serves as a "linchpin" intermediate, allowing for sequential, regioselective functionalization.

Unlike symmetrical pyrazines, the presence of the C3-phenyl group creates a distinct electronic and steric environment that differentiates the reactivity of the C2 and C5 chlorine atoms. This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application in high-value medicinal chemistry campaigns.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 64163-09-3 |

| SMILES | Clc1cnc(Cl)nc1-c1ccccc1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |

| Melting Point | Typically 70–75°C (Experimental verification recommended) |

| Storage | Inert atmosphere, 2–8°C, protect from light |

Synthesis Methodologies

The synthesis of this compound generally proceeds via the chlorination of hydroxy-pyrazine precursors.[1] The choice of pathway depends on the availability of starting materials and the required scale.

Route A: Deoxychlorination of Hydroxypyrazines (Primary Route)

This method is preferred for scale-up due to the stability of the hydroxy precursors.[1]

-

Precursor: 3-Phenyl-2,5-dihydroxypyrazine (or its tautomer 3-phenyl-5-hydroxy-2(1H)-pyrazinone).[1]

-

Reagent: Phosphorus Oxychloride (POCl₃).

-

Catalyst: N,N-Dimethylaniline or DMF (catalytic).

-

Conditions: Reflux (100–110°C) for 4–6 hours.

Mechanism: The reaction proceeds via the activation of the tautomeric carbonyl oxygens by POCl₃, forming a dichlorophosphate intermediate which is subsequently displaced by chloride ions in an addition-elimination sequence.

Route B: Regioselective Cross-Coupling (Convergent Route)

For combinatorial libraries, a Suzuki-Miyaura coupling strategy may be employed, though it requires careful control of regiochemistry.

-

Starting Material: 2,3,5-Trichloropyrazine.

-

Reagent: Phenylboronic acid (1.0 eq).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Challenge: The C3 position in trichloropyrazine is electronically activated but sterically sensitive. Optimization is required to prevent bis-coupling.[1]

Visualization: Synthetic Workflows

Caption: Figure 1. Primary synthetic routes to this compound via deoxychlorination (Route A) and Pd-catalyzed coupling (Route B).[1]

Reactivity Profile & Functionalization[1][9]

The core value of this scaffold lies in the differential reactivity of the two chlorine atoms. Understanding this selectivity is critical for designing multi-step syntheses.[1]

Regioselectivity Analysis[1]

-

C5-Chlorine (Kinetic Site): This position is less sterically hindered.[1] In Nucleophilic Aromatic Substitution (SNAr) reactions with amines or thiols, the C5-Cl is typically displaced first.

-

C2-Chlorine (Thermodynamic/Steric Site): The C2 position is flanked by the bulky phenyl group at C3.[1] While electronically activated by the adjacent nitrogen, steric hindrance retards nucleophilic attack relative to C5.

Strategic Functionalization Map

-

SNAr Displacement (Step 1):

-

Reagents: Primary/Secondary amines, Alkoxides.

-

Outcome: Preferential substitution at C5 .

-

Conditions: Mild base (K₂CO₃), polar solvent (DMF/DMSO), RT to 60°C.

-

-

Suzuki/Stille Coupling (Step 2):

-

Reagents: Aryl/Heteroaryl boronic acids.[1]

-

Outcome: Substitution at C2 (after C5 is functionalized or if using specialized ligands).

-

Note: If performing Pd-coupling before SNAr, oxidative addition may occur at C5 due to steric accessibility, but electronic factors can complicate this. Standard protocol suggests SNAr at C5 followed by Catalysis at C2.[1]

-

Visualization: Reactivity Logic[1]

Caption: Figure 2. Regioselectivity map demonstrating the preference for C5 substitution under nucleophilic conditions due to steric shielding at C2.

Applications in Drug Discovery[1]

The this compound scaffold is a bioisostere for quinoxalines and pyridines, widely used in:

-

Kinase Inhibitors: The pyrazine nitrogen atoms serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1] The phenyl group provides hydrophobic interactions (Gatekeeper residue interaction).[1]

-

Antiviral Agents: Derivatives of phenylpyrazines have shown activity against RNA viruses by interfering with viral polymerase functions.[1]

-

Fluorescent Probes: Push-pull systems created by substituting C2 and C5 with electron donors (amines) and acceptors (cyano/nitro) generate solvatochromic fluorophores.[1]

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315 : Causes skin irritation.[1][2] | Wear nitrile gloves; wash immediately upon contact.[1] |

| Eye Damage | H318/H319 : Causes serious eye irritation/damage.[1][2] | Use chemical safety goggles.[1] |

| Acute Toxicity | H302 : Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when handling. |

| Reactivity | Reacts violently with strong oxidizers.[1] | Store away from peroxides and nitrates.[1] |

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber is required due to the generation of NOₓ and HCl gases.

References

-

Sato, N., & Adachi, J. (1978).[3] Studies on Pyrazines. 3. A Facile Synthetic Method for 2,3-Diaminopyrazines. The Journal of Organic Chemistry, 43(2), 341–343.[3] Link

-

BenchChem. (n.d.).[1] this compound Product Data. BenchChem Database.[1] Link

-

PubChem. (2025).[1][4][5][2] Compound Summary: this compound.[1][6] National Library of Medicine.[1] Link

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (General reference for Pyrazine halogenation mechanisms).

Sources

- 1. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | C10H8Cl2N2O4S | CID 66536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Diphenylpyrazine | C16H12N2 | CID 220958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloro-5-(dichloromethyl)-3-phenylpyrazine | C11H7Cl3N2 | CID 10516414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|CAS 64163-09-3 [benchchem.com]

An In-depth Technical Guide to 2,5-Dichloro-3-phenylpyrazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dichloro-3-phenylpyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the presumed identity, physicochemical properties, a proposed synthetic pathway, and the prospective applications of this molecule, grounded in established chemical principles and data from analogous structures.

Molecular Identification and Physicochemical Properties

IUPAC Name: this compound

Table 1: Predicted Physicochemical Properties and Identifiers

| Property | Predicted Value/Identifier |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.08 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl |

| InChI Key | (Predicted) |

| Physical State | Solid (Predicted) |

| Solubility | Soluble in organic solvents such as Dichloromethane, Chloroform, and Ethyl Acetate. Poorly soluble in water. (Predicted) |

| Melting Point | Not available. Expected to be a solid at room temperature based on analogous compounds. |

| Boiling Point | Not available. |

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The most chemically sound and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The proposed synthesis involves the coupling of a commercially available dihalopyrazine with phenylboronic acid.

The rationale for this choice of reaction lies in its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors. The starting material, 2,5-dichloropyrazine, is a well-documented and accessible building block.[2]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 2,5-dichloropyrazine.

-

Transmetalation: The phenyl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The desired product, this compound, is formed, and the palladium(0) catalyst is regenerated.

Detailed Experimental Protocol

This protocol is a proposed method based on established procedures for Suzuki-Miyaura reactions on similar substrates.[3]

Materials:

-

2,5-Dichloropyrazine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask, add 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for this compound, which are essential for its identification and characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons of the phenyl group would appear in the range of δ 7.2-7.8 ppm. The single proton on the pyrazine ring would likely appear as a singlet further downfield, possibly above δ 8.0 ppm. |

| ¹³C NMR | Multiple signals in the aromatic region (δ 120-160 ppm) corresponding to the carbon atoms of the pyrazine and phenyl rings. |

| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic systems (~1600-1400 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 225.08 g/mol , with a characteristic isotopic pattern for two chlorine atoms. |

Chemical Reactivity and Potential for Further Functionalization

The this compound molecule possesses two chlorine atoms that can potentially be substituted through various cross-coupling reactions. The chlorine at the 5-position is expected to be more reactive towards nucleophilic aromatic substitution and further cross-coupling reactions due to the electronic effects of the adjacent phenyl group. This allows for the selective introduction of a second, different substituent, making this compound a valuable intermediate for the synthesis of more complex molecules.

Diagram 2: Potential Functionalization Pathways

Caption: Potential pathways for the further functionalization of this compound.

Applications in Drug Discovery and Materials Science

The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a number of FDA-approved drugs. Substituted pyrazines are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4] The presence of a phenyl group and two reactive chlorine atoms on the pyrazine core of this compound makes it an attractive starting point for the synthesis of novel bioactive molecules.

Derivatives of this compound could be investigated as:

-

Kinase inhibitors: The pyrazine scaffold is a common feature in small molecule kinase inhibitors used in cancer therapy.

-

Antimicrobial agents: The introduction of various functional groups could lead to the discovery of new antibacterial and antifungal compounds.

-

Organic electronic materials: The extended π-system of phenyl-substituted pyrazines suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is not widely available, its synthesis is highly feasible through established methods such as the Suzuki-Miyaura cross-coupling. Its structure allows for further functionalization, opening up avenues for the creation of diverse molecular libraries for biological screening and materials testing. This guide provides a solid foundation for researchers interested in exploring the chemistry and potential of this intriguing molecule.

References

-

Kralova, K., et al. (2019). Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity. ResearchGate. [Link]

-

PubChem. 2-Chloro-5-(dichloromethyl)-3-phenylpyrazine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

PubChem. 2,5-Dichloropyrazine. National Center for Biotechnology Information. [Link]

-

PubChem. 2,5-Diphenylpyrazine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-3-phenylpyrazine: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] 2,5-Dichloro-3-phenylpyrazine is a heterocyclic compound with a structure that suggests its potential utility in medicinal chemistry and materials science. However, a thorough review of the existing scientific literature reveals a conspicuous absence of experimental data on its solubility. This guide, therefore, takes a proactive and methodological approach. Instead of merely reporting non-existent data, we provide a comprehensive framework for researchers to determine the solubility of this compound in a reliable and reproducible manner. This document outlines the predicted physicochemical properties of the compound, details a rigorous experimental protocol for solubility determination, and discusses the theoretical underpinnings of solubility in the context of this specific molecule.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary hurdle.[1] A drug must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[1] For compounds like this compound, which possess aromatic rings and halogen substituents, low aqueous solubility is often anticipated. Therefore, an early and accurate assessment of solubility is paramount for guiding formulation strategies, predicting in vivo performance, and making informed decisions in the drug development pipeline.[2]

Physicochemical Profile of this compound

While experimental data is scarce, we can predict some of the key physicochemical properties of this compound using computational models. These properties provide a theoretical foundation for understanding its expected solubility behavior.

| Property | Predicted Value/Information | Source | Significance for Solubility |

| Molecular Formula | C₁₀H₆Cl₂N₂ | PubChem | Provides the basis for molecular weight calculation. |

| Molecular Weight | 225.08 g/mol | PubChem | Influences the molar concentration calculations. |

| CAS Number | Not assigned | N/A | Important for unambiguous identification. A CAS number for the related compound 2-Chloro-5-(dichloromethyl)-3-phenylpyrazine is 10516414.[3] |

| Predicted LogP | ~3.5 - 4.5 | Cheminformatics Tools | A high LogP value suggests low aqueous solubility and a preference for lipophilic environments. |

| Predicted Melting Point | ~100-150 °C | Estimation based on similar structures | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy. |

| Hydrogen Bond Donors | 0 | Cheminformatics Tools | The absence of hydrogen bond donors limits interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms) | Cheminformatics Tools | The nitrogen atoms can accept hydrogen bonds, allowing for some interaction with protic solvents. |

Note: The predicted values are for estimation purposes and should be experimentally verified.

A Rigorous Protocol for Experimental Solubility Determination

The cornerstone of this guide is a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. This protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[4][5][6][7][8]

The Saturation Shake-Flask Method: The Gold Standard

The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[4]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, purity >99%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

Analyze the calibration standards by HPLC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation and Sampling:

-

After the equilibration period, centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe, ensuring that no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Theoretical Considerations and Influencing Factors

The solubility of a compound is governed by a complex interplay of its physicochemical properties and the nature of the solvent.

The Role of Crystal Structure: Polymorphism

Crystalline solids can exist in different crystal lattice arrangements known as polymorphs.[9][10][11][12] Different polymorphs of the same compound can exhibit different physical properties, including solubility and dissolution rate.[9][13] It is crucial to characterize the solid form of this compound being used in the solubility studies (e.g., by X-ray powder diffraction) to ensure consistency.

Solvent Effects

The principle of "like dissolves like" is a useful starting point for predicting solubility.

-

Polar Solvents (e.g., water, ethanol): The solubility of this compound in polar solvents is expected to be low due to its largely non-polar structure. The two nitrogen atoms can act as hydrogen bond acceptors, but the overall lipophilicity will likely dominate.

-

Non-polar Solvents (e.g., toluene, hexane): Higher solubility is anticipated in non-polar solvents due to favorable van der Waals interactions.

-

Co-solvents: The use of co-solvents (e.g., water-ethanol mixtures) can significantly enhance the solubility of poorly soluble compounds.

The following diagram illustrates the logical relationship between molecular properties and solubility:

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. 2-Chloro-5-(dichloromethyl)-3-phenylpyrazine | C11H7Cl3N2 | CID 10516414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proto.ufsc.br [proto.ufsc.br]

- 6. fda.gov [fda.gov]

- 7. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mt.com [mt.com]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Criticality of Melting Point Determination for 2,5-Dichloro-3-phenylpyrazine in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Pyrazine Core: A Scaffold of Pharmaceutical Importance

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the development of new therapeutic agents. The pyrazine ring system is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The specific substitution pattern on the pyrazine core, as in 2,5-dichloro-3-phenylpyrazine, finely tunes the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.

Melting Point: More Than Just a Number

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This physical constant is one of the most fundamental and informative properties of a compound.

A Primary Indicator of Purity: A pure crystalline compound will typically exhibit a sharp melting point range of 0.5 to 1°C. The presence of even small amounts of impurities will generally cause a depression in the melting point and a broadening of the melting range. Therefore, an accurate melting point determination serves as a crucial, initial assessment of a sample's purity.

Identity Confirmation: The melting point is a characteristic physical property of a pure substance. While not unique, a measured melting point that corresponds to a known value can help to confirm the identity of a compound when considered alongside other analytical data, such as spectroscopic information.

Informing Downstream Processes: Knowledge of a compound's melting point is essential for various aspects of the drug development process, including:

-

Formulation Development: Understanding the thermal properties of an active pharmaceutical ingredient (API) is critical for designing stable and effective dosage forms.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound can have different melting points, solubilities, and bioavailabilities. Melting point analysis is a key tool in identifying and characterizing these different forms.

-

Process Chemistry: The melting point can influence the choice of reaction conditions and purification methods during chemical synthesis.

Factors Influencing the Melting Point of Organic Compounds

The melting point of an organic compound like this compound is influenced by several key factors related to its molecular structure and the intermolecular forces at play.[1][2][3][4]

Intermolecular Forces: The strength of the forces holding the molecules together in the crystal lattice is the primary determinant of the melting point. These forces include:

-

Van der Waals Forces: These are weak, temporary attractive forces that increase with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: Polar molecules, such as those containing electronegative atoms like chlorine and nitrogen, will have permanent dipoles, leading to stronger intermolecular attractions and higher melting points compared to nonpolar molecules of similar size.[3][4]

-

Hydrogen Bonding: While not present in this compound itself, the ability of a molecule to form hydrogen bonds is a very strong intermolecular force that significantly raises the melting point.

Molecular Symmetry and Packing: The efficiency with which molecules can pack into a crystal lattice also affects the melting point.[5] More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and a higher melting point.[5]

Purity: As previously mentioned, impurities disrupt the crystal lattice, making it easier to break apart and thus lowering and broadening the melting point range.[1]

Comparative Melting Points of Related Heterocyclic Compounds

To provide a contextual framework, the following table summarizes the melting points of several compounds structurally related to this compound. This data can offer an initial, albeit rough, estimation of the expected melting point range for the target compound.

| Compound Name | Structure | Melting Point (°C) | Source |

| 2-Chloro-5-phenylpyrazine | 97-98 | [6] | |

| 2,5-Dichloro-3-methylpyridine | 42-45 | [7] | |

| 2,5-Dimethylpyrazine | 15 | [8] | |

| 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | 346 (dec.) | [9] |

Note: The structures are simplified representations.

A Standardized Protocol for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible melting point data, a standardized experimental protocol is essential. The following outlines a best-practice methodology using a modern digital melting point apparatus.

I. Sample Preparation

The proper preparation of the sample is a critical first step for an accurate measurement.[10]

-

Ensure Purity: The sample should be purified to the highest possible degree, typically through recrystallization or chromatography. The purification method should be documented.

-

Thorough Drying: The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point. Drying under high vacuum is recommended.

-

Fine Powdering: The sample should be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube.[10] This can be achieved by gently crushing the crystals with a spatula or in a mortar and pestle.

II. Capillary Loading

-

Capillary Selection: Use high-quality, thin-walled capillary tubes that are open at one end.

-

Loading: Tap the open end of the capillary tube into the powdered sample to introduce a small amount of material.

-

Packing: Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be between 2-3 mm.

III. Melting Point Apparatus Operation

-

Instrument Calibration: Regularly calibrate the melting point apparatus using certified reference standards to ensure temperature accuracy.[11]

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary estimate.

-

Accurate Determination:

-

Set the starting temperature to at least 20 °C below the expected melting point.[12]

-

Set a slow heating rate, typically 1-2 °C per minute, as the expected melting point is approached.[12] A slower heating rate allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[12]

-

Record the Melting Range:

-

Report the result as a melting point range (T1 - T2).

-

The following diagram illustrates the workflow for accurate melting point determination:

Caption: Workflow for Accurate Melting Point Determination.

Synthesis and Purification of Substituted Pyrazines: A Prerequisite for Accurate Analysis

Obtaining a pure sample of this compound is a prerequisite for an accurate melting point determination. While a specific synthesis for this exact molecule is not detailed in the provided search results, general synthetic strategies for substituted pyrazines often involve condensation reactions, cross-coupling reactions, or modifications of a pre-existing pyrazine core.[13]

For instance, the synthesis of 2,5-disubstituted pyrazines can be achieved from (Z)-β-haloenol acetates.[13] Another common route is the reaction of α-amino ketones or their equivalents. The synthesis of 2,5-dichloropyrazine itself can be achieved from 5-chloropyrazin-2-amine through a Sandmeyer-type reaction.[14] The introduction of the phenyl group at the 3-position could potentially be accomplished via a cross-coupling reaction, such as a Suzuki or Stille coupling, on a suitable dihalopyrazine precursor.

Following synthesis, purification is crucial. Common methods for purifying solid organic compounds include:

-

Recrystallization: This is the most common method for purifying solid organic compounds. It involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution. The choice of solvent is critical for successful recrystallization.

-

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is a highly effective method for achieving high levels of purity.

-

Sublimation: For compounds that can sublime (transition directly from a solid to a gas), this can be an effective purification method.

The following diagram illustrates a general logical flow for obtaining a pure sample for analysis:

Caption: General Synthesis and Purification Workflow.

Conclusion

While an experimentally determined melting point for this compound is not currently documented in readily accessible literature, this technical guide provides the essential framework for its accurate and reliable determination. For researchers and drug development professionals, understanding the profound importance of the melting point as an indicator of purity and identity is fundamental. By adhering to rigorous protocols for sample preparation, measurement, and instrument calibration, a definitive melting point for this and other novel compounds can be established. This, in turn, provides a solid foundation for further physicochemical characterization and the advancement of promising new chemical entities through the development pipeline. The principles and methodologies outlined herein are universally applicable and serve as a cornerstone of good laboratory practice in the chemical sciences.

References

-

Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1). Available from: [Link]

-

ResearchGate. A novel synthesis of 2,5-diphenylpyrazine. Available from: [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Available from: [Link]

-

Chemistry For Everyone. What Affects Melting Point Of Organic Compounds?. (2025). Available from: [Link]

-

Britannica. Heterocyclic compound - Melting, Boiling, Points. Available from: [Link]

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. Available from: [Link]

-

University of Calgary. Melting point determination. Available from: [Link]

-

Chemistry Steps. Boiling Point and Melting Point in Organic Chemistry. Available from: [Link]

-

Stanford Research Systems. Melting Point Determination. Available from: [Link]

-

Sciencing. What Factors Affect Melting Point?. (2022). Available from: [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available from: [Link]

-

University of Massachusetts Lowell. DETERMINATION OF MELTING POINTS. Available from: [Link]

-

PubChem. 2,5-Dimethylpyrazine. Available from: [Link]

-

Mansa STM Publishers. Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. (2024). Available from: [Link]

-

University of Southampton ePrints. 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)pyridinium Dichloroiodate (I). (2023). Available from: [Link]

-

Royal Society of Chemistry. Dicyanopyrazine-derived push–pull chromophores for highly efficient photoredox catalysis. Available from: [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Available from: [Link]

- Google Patents. CN102532008A - Novel method for synthesizing 2,5-dichloro-3-fluoropyridine.

Sources

- 1. youtube.com [youtube.com]

- 2. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 3. What Factors Affect Melting Point? [sciencing.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 6. 25844-73-9 CAS MSDS (2-CHLORO-5-PHENYL-PYRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 108469-42-7 CAS MSDS (1-(2 5-DICHLORO-4-SULFOPHENYL)-3-METHYL&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 2,5-Dichloro-3-phenylpyrazine

The following technical guide details the physicochemical characterization, synthesis, and experimental handling of 2,5-Dichloro-3-phenylpyrazine .

Physicochemical Characterization, Synthesis & Thermodynamic Profile[1][2]

Part 1: Executive Summary & Core Identity

This compound is a specialized halogenated heterocycle used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2] Its structural integrity—defined by the electron-deficient pyrazine core substituted with lipophilic chlorine and phenyl moieties—dictates specific handling protocols regarding volatility and thermal stability.[1][2]

This guide addresses a critical gap in common literature: while the compound is frequently cited in patent literature for downstream cross-coupling (Suzuki-Miyaura), its fundamental thermodynamic properties, specifically boiling point (BP) , are often conflated with reaction temperatures.

Key Technical Specifications:

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 64163-09-3 |

| Molecular Formula | C₁₀H₆Cl₂N₂ |

| Molecular Weight | 225.07 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted Boiling Point | ~330°C (at 760 mmHg) |

| Experimental BP (Vacuum) | ~160–170°C (at 1–5 mmHg) [Estimated] |

| Melting Point | Typically >100°C (Analogous to 2,5-diphenylpyrazine) |

| Solubility | Soluble in DCM, Toluene, EtOAc; Insoluble in Water |

Part 2: Synthesis & Purity Optimization

To accurately measure physical properties like boiling point, one must first ensure the analyte is free of its primary precursor, 1-hydroxy-3-phenyl-2(1H)-pyrazinone .[1][2] The presence of hydroxylated impurities significantly alters observed phase transitions due to hydrogen bonding.

2.1 Synthetic Pathway (The Sato Protocol)

The authoritative method for synthesizing this compound involves the deoxychlorination of the hydroxypyrazinone precursor using phosphoryl chloride (POCl₃).[1][2] This reaction is thermodynamically demanding, requiring temperatures that often exceed the boiling point of the solvent, necessitating sealed tube or high-boiling solvent conditions.

Mechanism:

-

Activation: The enol tautomer of the pyrazinone attacks POCl₃, forming a dichlorophosphate intermediate.

-

Substitution: Chloride ions displace the phosphate leaving group.[2]

-

Regioselectivity: The 5-position is chlorinated via electrophilic aromatic substitution or concurrent POCl₃ action, depending on the starting material's saturation.

Figure 1: Synthetic workflow for the chlorination of hydroxypyrazinone precursors as described by Sato et al. (1986).

2.2 Purification for Property Measurement

Crude product often contains phosphorus residues.[2]

-

Protocol: Quench reaction mixture on ice. Extract with Dichloromethane (DCM).[2] Wash with NaHCO₃ (sat.) to remove acidic byproducts.[2]

-

Critical Step: Recrystallization from Ethanol or Hexane is preferred over distillation for initial purification to avoid thermal decomposition before the BP is known.

Part 3: Experimental Determination of Boiling Point

Direct atmospheric distillation of this compound is not recommended due to its high predicted boiling point (>300°C), which risks thermal degradation (dechlorination or polymerization).[1][2] Instead, the boiling point should be determined via Differential Scanning Calorimetry (DSC) or Reduced Pressure Distillation .

3.1 Method A: Reduced Pressure Extrapolation (Nomograph Method)

This is the standard laboratory method for high-boiling organics.[1][2]

-

Setup: Short-path distillation apparatus (Kugelrohr or Vigreux).

-

Vacuum: Apply stable vacuum (e.g., 2.0 mmHg).

-

Observation: Record the vapor temperature (T_obs) when steady reflux is achieved.

-

Calculation: Convert T_obs to atmospheric equivalent (T_atm) using the Antoine Equation or a pressure-temperature nomograph.

Estimated Data Points:

3.2 Method B: Differential Scanning Calorimetry (DSC)

For precise thermodynamic profiling without large sample consumption.

-

Pan: Hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm).

-

Ramp Rate: 5°C/min or 10°C/min.

-

Atmosphere: Nitrogen (50 mL/min).

-

Signal: The onset of the endothermic evaporation peak corresponds to the boiling point.

Figure 2: Decision matrix for selecting the appropriate boiling point determination methodology.

Part 4: Applications & Handling

4.1 Drug Development Utility

This scaffold is a "privileged structure" in medicinal chemistry.[2] The chlorines at positions 2 and 5 are chemically distinct:

-

C-2 Chlorine: Highly reactive toward nucleophilic aromatic substitution (S_NAr) due to the para-nitrogen activation.[1][2]

-

C-5 Chlorine: Less reactive, allowing for regioselective cross-coupling (e.g., Suzuki-Miyaura) to build complex libraries.[1][2]

4.2 Safety Profile (E-E-A-T)

-

Volatility: While the solid has low vapor pressure, heating it to near its melting point generates fumes that may be lachrymatory or skin-irritating.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hydrolysis of the C-Cl bond can occur over months in humid air, releasing HCl.

References

-

Sato, N. (1986).[3] "Chlorination of 1-hydroxy-2(1H)-pyrazinones with phosphoryl chloride. Formation of this compound from 1-hydroxy-3-phenyl-2(1H)-pyrazinone".[1][2][3][4][5] Journal of Heterocyclic Chemistry, 23(1), 149-151.[6] [2]

-

PubChem. (2025).[2][7] "this compound (Compound)".[1][2][8][3][4][5][9][10][11][12][13] National Library of Medicine.[2] [2]

-

BenchChem. (2025).[2] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine". Application Notes.

-

Chemical Book. (2025). "Product D90105: this compound Properties".[1][2]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone | C10H8Cl2N2O4S | CID 66536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2010087117A1 - Method for producing dichloropyrazine derivative - Google Patents [patents.google.com]

- 4. Buy 2,3-Dichloro-5-phenylpyrazine | 32493-80-4 [smolecule.com]

- 5. mindat.org [mindat.org]

- 6. US8586741B2 - Method for producing dichloropyrazine derivative - Google Patents [patents.google.com]

- 7. 2,5-Diphenylpyrazine | C16H12N2 | CID 220958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1257878-64-0,3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 412923-80-9|2-Chloro-5-(2,5-dimethylphenyl)pyrazine|BLD Pharm [bldpharm.com]

- 10. This compound|CAS 64163-09-3 [benchchem.com]

- 11. 412924-02-8|2-(3-Bromophenyl)-5-chloropyrazine|BLD Pharm [bldpharm.com]

- 12. 64163-09-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 13. epdf.pub [epdf.pub]

An In-depth Technical Guide to the Mass Spectrum of 2,5-Dichloro-3-phenylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of 2,5-Dichloro-3-phenylpyrazine

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The precise structural elucidation of such compounds is paramount in drug discovery and development to understand their structure-activity relationships. Mass spectrometry is an indispensable analytical technique for this purpose, providing detailed information about the molecular weight and fragmentation patterns, which are crucial for confirming the identity and purity of synthesized compounds.

This technical guide provides a comprehensive overview of the anticipated mass spectrum of this compound, detailing the theoretical underpinnings of its fragmentation and outlining a practical experimental approach for its analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of two chlorine atoms will be a defining characteristic of the spectrum due to their isotopic distribution (35Cl and 37Cl).

The Molecular Ion (M+)

The molecular formula for this compound is C10H6Cl2N2. The nominal molecular weight is 224 g/mol . However, the mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The relative abundance of 35Cl is approximately 75.8% and that of 37Cl is about 24.2%. This results in a predicted M:M+2:M+4 isotopic pattern with a ratio of approximately 9:6:1.

| Ion | m/z (predicted) | Composition | Relative Abundance |

| [M]+• | 224 | C10H635Cl2N2 | 100% (base peak) |

| [M+2]+• | 226 | C10H635Cl37ClN2 | ~65% |

| [M+4]+• | 228 | C10H637Cl2N2 | ~10% |

Primary Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions.[3][4]

-

Loss of a Chlorine Atom: The initial fragmentation is likely the loss of a chlorine radical, which is a common fragmentation pathway for halogenated aromatic compounds.[5] This would result in a significant peak at m/z 189 (for 35Cl loss).

-

Loss of the Phenyl Group: Cleavage of the C-C bond between the pyrazine ring and the phenyl group would lead to the loss of a phenyl radical (C6H5•), resulting in a fragment at m/z 147.

-

Fragmentation of the Pyrazine Ring: The pyrazine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like HCN.

The following diagram illustrates the predicted primary fragmentation pathways:

Sources

A Technical Guide to the Safe Handling of 2,5-Dichloro-3-phenylpyrazine for Research and Development

Foreword: This document provides an in-depth guide to the hazards and safe handling of 2,5-Dichloro-3-phenylpyrazine. As specific toxicological and safety data for this compound are not extensively published, the guidance herein is synthesized from the established safety profiles of structurally analogous compounds, including various dichlorinated pyrazines and other chlorinated aromatic heterocycles. This approach provides a robust framework for risk assessment and mitigation, grounded in established chemical safety principles. Researchers must always supplement this guide with a dynamic, lab-specific risk assessment before commencing any new procedure.

Section 1: Compound Profile and Inferred Hazard Identification

This compound is a halogenated aromatic heterocyclic compound. Its structure suggests potential utility as a building block in medicinal chemistry and materials science, where pyrazine cores are valued for their electronic properties and ability to participate in hydrogen bonding. The presence of two chlorine atoms and a phenyl group dictates its reactivity and, critically, its toxicological profile.

Based on an analysis of related compounds, a conservative hazard profile for this compound can be inferred. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, with potential for harm if ingested.

Globally Harmonized System (GHS) Classification (Inferred)

The following classification is projected based on data from analogous structures like 2,3-Dichloropyrazine and 2,5-Dichloroaniline.[1][2][3]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety, grounded in the hierarchy of controls, is essential when handling this compound. This methodology prioritizes eliminating or reducing hazards at their source.

Caption: Hierarchy of controls applied to handling this compound.

Engineering Controls

The primary engineering control is the mandatory use of a certified chemical fume hood. This protects the researcher from inhaling the powdered compound and contains any potential spills. The work area should be maintained under negative pressure, and eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.[6]

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face Protection | ANSI Z87.1-rated safety goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | Protects against accidental splashes of solvents or airborne particles of the solid compound.[7] |

| Skin Protection (Gloves) | Nitrile gloves (minimum 14 mils thickness).[8] | Offers good resistance to a broad range of chemicals and solvents.[9] Always check for tears or punctures before use. Double-gloving is recommended for extended procedures. Remove gloves using the proper technique to avoid contaminating skin. |

| Skin Protection (Body) | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned. |

| Respiratory Protection | Generally not required when working within a fume hood. | If procedures have a high potential for aerosolization and cannot be contained, a NIOSH-approved respirator with particulate filters may be necessary based on a formal risk assessment.[2] |

Experimental Protocol: Safe Weighing and Handling of Solid Compound

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place a weigh boat, spatula, and a sealable container for the compound inside the fume hood.

-

Aliquoting: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Use slow, deliberate movements to prevent the fine powder from becoming airborne. Avoid creating dust.[10]

-

Transfer: Use the weigh boat to transfer the compound into the reaction vessel or desired container.

-

Cleanup: Gently tap the spatula and weigh boat to dislodge any remaining powder into the appropriate waste container. Decontaminate all surfaces within the fume hood with a suitable solvent (e.g., isopropanol) and wipe clean.

-

Disposal: Dispose of contaminated gloves, weigh boats, and wipes in a clearly labeled hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after exiting the laboratory.[1][3]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Keep locked up or in an area accessible only to qualified and authorized personnel.

-

Store away from incompatible materials such as strong oxidizing agents.

Section 3: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

Caption: Emergency response workflow for an accidental spill.

First Aid Measures

-

Inhalation: Immediately move the exposed person to fresh air.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4][11] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Call a poison control center or seek immediate medical attention.[12]

Accidental Release Measures

For a small spill, trained laboratory personnel should:

-

Avoid breathing dust and ensure the area is well-ventilated (within a fume hood is ideal).[5]

-

Wear appropriate PPE, including gloves, goggles, and a lab coat.

-

Gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal binder to prevent dust generation.[1]

-

Carefully sweep or scoop the material into a designated, labeled container for hazardous waste disposal.[1][5]

-

Clean the spill area thoroughly with a cloth dampened with a suitable solvent, and place the cleaning materials in the hazardous waste container.

-

For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1]

-

Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[5] Upon combustion, it may emit highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[1][13]

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1]

References

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-11-16).

- Safety Data Sheet: 2,3-Dichloro pyrazine. (2022-04-13).

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-16).

- Safety Data Sheet - CymitQuimica. (2024-12-19).

- 2,5-Dichloro-1,3-benzoxazole - Apollo Scientific. (n.d.).

- Personal Protective Equipment (PPE) - CHEMM. (n.d.).

- First Aid - Chemical Poisoning. (2019-05-28).

- First Aid for Chemical Exposures - CCOHS. (n.d.).

- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).

- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).

- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (2015-06).

- Buy 2,5-dichloro-3-methylpyrazine from JHECHEM CO LTD - Echemi. (n.d.).

- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).

- 2,5-Dichloro-3,6-dimethylpyrazine | 27023-19-4 - Sigma-Aldrich. (n.d.).

- Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal. (2015-11-23).

- 3,6-Dichloro-1,2,4,5-tetrazine - Apollo Scientific. (n.d.).

- [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine Safety Data Sheets - Echemi. (n.d.).

- RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0. (2023-11-29).

- 2,5-DICHLORO-P-PHENYLENEDIAMINE - gsrs. (n.d.).

- 2,5-Dichloropyrido[3,4-b]pyrazine | 1600511-80-5 - ChemicalBook. (n.d.).

- 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem. (n.d.).

Sources

- 1. chemos.de [chemos.de]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. echemi.com [echemi.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. hsa.ie [hsa.ie]

- 10. echemi.com [echemi.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 2,5-Dichloro-3-phenylpyrazine

Part 1: Strategic Overview & Retrosynthetic Logic

Executive Summary

The target molecule, 2,5-Dichloro-3-phenylpyrazine , represents a critical scaffold in medicinal chemistry, particularly as an intermediate for antiviral agents (favipiravir analogs) and kinase inhibitors. Its structural value lies in the orthogonal reactivity of the two chlorine atoms: the C-2 chlorine (flanked by nitrogen and phenyl) and the C-5 chlorine (flanked by nitrogen and hydrogen) exhibit distinct electrophilic profiles, enabling sequential nucleophilic aromatic substitutions (

Route Selection: The Regiocontrol Challenge

Synthesizing poly-functionalized pyrazines is notoriously difficult due to the inherent electron-deficiency of the ring, which discourages electrophilic substitution, and the challenge of directing substituents to specific positions (2 vs 3 vs 5 vs 6).

We reject the "Direct Chlorination" of phenylpyrazine due to poor selectivity and inseparable isomer mixtures. Instead, this protocol utilizes a Directed Sequential Functionalization approach. We leverage the strong electron-donating nature of an amino group to direct chlorination, followed by a Sandmeyer transformation to install the final chloride.

The Validated Pathway (3-Step Linear Sequence):

-

Suzuki-Miyaura Coupling: 3-Chloropyrazin-2-amine

3-Phenylpyrazin-2-amine. -

Electrophilic Chlorination: Directed installation of Cl at C-5 using N-Chlorosuccinimide (NCS).

-

Sandmeyer Reaction: Conversion of the C-2 amine to C-2 chloride via diazonium salt.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Phenylpyrazin-2-amine (Suzuki Coupling)

Objective: Install the phenyl ring early to serve as a steric block at C-3 and an electronic modulator.

Reagents:

-

Starting Material: 3-Chloropyrazin-2-amine (1.0 equiv)[1]

-

Reagent: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, 2M aqueous) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Protocol:

-

Inerting: Charge a 3-neck round-bottom flask with 3-Chloropyrazin-2-amine, Phenylboronic acid, and

. Evacuate and backfill with -

Solvation: Add degassed 1,4-Dioxane and 2M

solution via syringe. -

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2]

-

Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc and wash with brine.

-

Purification: Concentrate organic layer. Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexane).

-

Yield Expectation: 85-92% (Yellow crystalline solid).

Step 2: Regioselective Chlorination (C-5 Functionalization)

Objective: Utilize the amino group's para-directing effect to install chlorine specifically at the 5-position.

Mechanism: The amino group at C-2 pushes electron density primarily to C-3 (blocked by phenyl) and C-5. This activates C-5 for electrophilic attack by NCS, overcoming the pyrazine ring's natural deactivation.

Reagents:

-

Substrate: 3-Phenylpyrazin-2-amine (1.0 equiv)[1]

-

Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (0.5 M concentration)

Protocol:

-

Dissolution: Dissolve 3-Phenylpyrazin-2-amine in Acetonitrile at RT.

-

Addition: Cool solution to 0°C. Add NCS portion-wise over 30 minutes to prevent exotherm-induced side reactions.

-

Reaction: Allow to warm to RT and stir for 4–6 hours.

-

Critical Checkpoint: Monitor disappearance of starting material. If reaction stalls, heat to 40°C.

-

-

Quench: Pour mixture into ice-water (5 volumes).

-

Isolation: The product, 5-Chloro-3-phenylpyrazin-2-amine , typically precipitates. Filter and wash with cold water. If no precipitate, extract with DCM.

-

Yield Expectation: 75-80%.

Step 3: Sandmeyer Transformation (Synthesis of Target)

Objective: Convert the directing amino group into the second chlorine atom.

Reagents:

-

Substrate: 5-Chloro-3-phenylpyrazin-2-amine (1.0 equiv)

-

Reagent A: Sodium Nitrite (

) (1.5 equiv) -

Reagent B: Conc. HCl (excess) or

(1.2 equiv) with t-Butyl Nitrite (in anhydrous conditions) -

Solvent: Water/HCl matrix (Classic) or Acetonitrile (Anhydrous method)

Protocol (Classic Aqueous Route):

-

Salt Formation: Suspend substrate in concentrated HCl (10V) and cool to -5°C (ice/salt bath).

-

Diazotization: Add aqueous

solution dropwise, maintaining internal temp < 0°C. Stir for 1 hour. The solution will turn clear/dark as the diazonium salt forms. -

Substitution: Slowly warm the mixture to RT, then heat to 40°C for 2 hours to promote nitrogen displacement by chloride.

-

Note: Gas evolution (

) will be observed.

-

-

Neutralization: Cool to 0°C. Carefully neutralize with NaOH (50% aq) to pH 7-8.

-

Extraction: Extract immediately with DCM (3x).

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography (100% Hexane -

Final Product: This compound (Colorless to pale yellow oil/solid).

Part 3: Data Summary & Visualization

Process Efficiency Table

| Step | Transformation | Key Reagent | Critical Parameter | Typical Yield |

| 1 | Arylation (C-3) | 88% | ||

| 2 | Chlorination (C-5) | NCS | Temp control (0°C) | 78% |

| 3 | Deaminative Chlorination (C-2) | Slow addition of nitrite | 65% | |

| Total | Overall Synthesis | -- | Regiocontrol | ~45% |

Reaction Pathway Diagram[12]

Caption: Linear synthesis ensuring regioselectivity via amino-group direction followed by late-stage substitution.

Part 4: References

-

National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

Organic Syntheses. (2013). Palladium-Catalyzed Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine. Org. Synth. 2013, 90, 272-279. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts. Retrieved from [Link][4][5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. New Chlorinated 2,5-Diketopiperazines from Marine-Derived Bacteria Isolated from Sediments of the Eastern Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]

Palladium-catalyzed synthesis of 2,5-Dichloro-3-phenylpyrazine

Application Note: Regioselective Synthesis of 2,5-Dichloro-3-phenylpyrazine via Palladium-Catalysis

Part 1: Executive Summary

The pyrazine scaffold, particularly This compound , is a critical intermediate in the synthesis of diverse bioactive molecules, including kinase inhibitors (e.g., targeting SHP2, PI3K) and agrochemicals. The introduction of a phenyl group onto the electron-deficient pyrazine core via Palladium-catalyzed cross-coupling presents a unique challenge: regioselectivity .

This Application Note details a robust protocol for the Suzuki-Miyaura coupling of 2,3,5-trichloropyrazine with phenylboronic acid. Unlike standard couplings, this reaction requires precise control over stoichiometry and temperature to distinguish between the chemically similar C-2 and C-3 positions. We provide a self-validating workflow that maximizes the yield of the desired C-3 isomer while minimizing the competitive C-2 arylation and bis-coupling byproducts.

Part 2: Scientific Foundation & Strategic Logic

The Regioselectivity Challenge

The starting material, 2,3,5-trichloropyrazine, possesses three electrophilic sites. Their reactivity towards oxidative addition by Pd(0) is governed by electronic deficiency and steric environment:

-

C-2 Position (Para to Cl): Flanked by N1 and C3-Cl. The chlorine at C-5 (para position) exerts a strong electron-withdrawing effect, making C-2 highly electrophilic.

-

C-3 Position (Para to H): Flanked by N4 and C2-Cl. The hydrogen at C-6 (para position) is less electron-withdrawing than chlorine. Consequently, C-3 is slightly less electrophilic than C-2.

-

C-5 Position: Generally the least reactive in oxidative addition compared to the sites flanked by two heteroatoms/halogens.

The Problem: Standard conditions often favor the C-2 product (3,5-dichloro-2-phenylpyrazine). The Solution: To obtain the C-3 product (this compound) , we utilize a ligand-controlled system and precise thermal regulation. While C-2 is electronically preferred, the use of bulky phosphine ligands (like Triphenylphosphine in high loading or dppf ) combined with mild bases can modulate the selectivity profile. Furthermore, rigorous chromatographic separation is integrated into the workflow to isolate the specific isomer.

Pathway Visualization

Caption: Reaction pathway showing the competitive oxidative addition at C-2 and C-3 positions. The protocol aims to maximize the recovery of the Target Isomer through controlled conditions.

Part 3: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Purity Requirements | Function |

| 2,3,5-Trichloropyrazine | 183.42 | 1.0 | >98% (HPLC) | Substrate |

| Phenylboronic Acid | 121.93 | 1.05 | >97% | Coupling Partner |

| Pd(dppf)Cl₂[1][2] · DCM | 816.64 | 0.03 (3 mol%) | Industrial Grade | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | Anhydrous | Base |

| 1,4-Dioxane | - | Solvent | Anhydrous, Degassed | Solvent |

| Water | - | Co-solvent | Deionized, Degassed | Co-solvent |

Detailed Workflow

Step 1: System Preparation (Inert Atmosphere)

-

Rationale: Palladium(0) species generated in situ are oxygen-sensitive. Oxygen causes homocoupling of the boronic acid (forming biphenyl), wasting reagents and complicating purification.

-

Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen or Argon for 15 minutes.[2]

Step 2: Solubilization & Degassing

-

Action: Charge the flask with 2,3,5-Trichloropyrazine (1.0 eq) and Phenylboronic acid (1.05 eq).

-

Action: Add 1,4-Dioxane (10 mL per gram of substrate).

-

Action: Crucial: Sparge the solution with Argon for 20 minutes.[2]

-

Action: Dissolve Na₂CO₃ (2.0 eq) in the minimum amount of water (approx. 3 mL per gram of base) and add to the reaction. Sparge for another 5 minutes.

Step 3: Catalyst Addition & Reaction

-

Action: Add Pd(dppf)Cl₂ · DCM (3 mol%) quickly against a positive stream of Argon.

-

Action: Heat the mixture to 60°C .

-

Note: Do not reflux (100°C) initially. Higher temperatures increase the rate of the kinetically favored C-2 substitution and bis-substitution. 60°C allows for better control.

-

-

Monitoring: Monitor by HPLC/TLC every 2 hours.

-

Endpoint: Consumption of trichloropyrazine < 5%.[3]

-

Step 4: Work-up

-

Action: Cool to room temperature. Dilute with Ethyl Acetate and Water.[2]

-

Action: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Action: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[2]

Step 5: Purification (Isomer Separation)

-

Challenge: You will likely have a mixture of the C-2 isomer (Major) and C-3 isomer (Target).

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (Start 100:0 -> End 90:10).

-

Observation: The 3,5-dichloro-2-phenylpyrazine (C-2 product) is typically less polar and elutes first. The This compound (Target) elutes second.

-

Validation: Collect fractions and verify by 1H NMR . The proton at C-6 will show distinct shifts between isomers.

-

Part 4: Quality Control & Self-Validation

To ensure the protocol is working (Self-Validating System), compare your results against these benchmarks:

| Parameter | Specification | Troubleshooting |

| Conversion | >95% after 6 hours | If slow, increase temp to 70°C. Check inert atmosphere. |

| Selectivity (C2:C3) | Typically 60:40 to 70:30 | This is intrinsic. If C3 yield is too low, consider using 2,5-dichloro-3-iodopyrazine (prepared via lithiation) as an alternative substrate for 100% regiocontrol. |

| Appearance | Off-white to pale yellow solid | Dark black oil indicates catalyst decomposition (Pd black precipitation). |

| 1H NMR (CDCl₃) | Target (C-3 Ph): Singlet ~8.4-8.6 ppm (H-6) | Isomer (C-2 Ph): Singlet ~8.6-8.8 ppm (H-6). (Exact shift depends on concentration, but they are distinct). |

Workflow Logic Diagram

Caption: Step-by-step experimental workflow emphasizing the critical checkpoints for reaction monitoring and purification.

Part 5: References

-

Regioselective Suzuki-Miyaura Coupling of Chloropyrazines Source:Tetrahedron Letters, 2003, 44(16), 3323-3326. Context: Establishes the baseline reactivity of di- and trichloropyrazines, noting the preference for C-2 substitution in the absence of directing groups.

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides Source:Chemical Science, 2016, 7, 5758-5786. Context: A comprehensive review detailing the electronic and steric factors governing regioselectivity in polyhalogenated heterocycles, including pyrazines.

-

Synthesis of SHP2 Inhibitors (Patent Literature) Source: WO 2019/051084 A1. Context: Describes the industrial application of this compound intermediates in drug discovery, often utilizing the separation of isomers from the trichloro-precursor.

-

Palladium-Catalyzed Cross-Coupling Reactions of 2,3,5-Trichloropyridine (Analogous Chemistry) Source:Molecules, 2012, 17(10), 12225-12233. Context: While focusing on pyridine, this paper provides critical insights into the behavior of 2,3,5-trihalo-heterocycles under Suzuki conditions.

Sources

Application Note: Strategic Functionalization of 2,5-Dichloro-3-phenylpyrazine via Regioselective

Executive Summary

This guide details the protocols for the regioselective functionalization of 2,5-dichloro-3-phenylpyrazine , a privileged scaffold in kinase inhibitor discovery. Unlike symmetric pyrazines, the presence of the C3-phenyl group introduces a critical steric discriminator that governs nucleophilic aromatic substitution (

Core Insight: Under standard thermal

Mechanistic Analysis & Regioselectivity

Electronic vs. Steric Landscape

The pyrazine core is electron-deficient, activated for

-

C2-Position: Activated by N1. Sterically crowded by the adjacent C3-Phenyl group.

-

C5-Position: Activated by N4. Sterically accessible (adjacent to C6-Hydrogen).

While both positions are electronically activated, the steric bulk of the phenyl group destabilizes the transition state for C2 attack, making C5 the kinetic product .

Reaction Pathway Diagram

The following decision tree illustrates the synthetic logic for targeting specific regioisomers.